6-Hydroxystigmast-4-en-3-one

Description

Overview of Steroidal Compounds in Biological Systems

Steroids represent a vast and vital class of organic compounds found across the biological kingdoms of animals, plants, and fungi. researchgate.netwikipedia.org Characterized by a distinctive molecular framework of seventeen carbon atoms arranged in four fused rings (three six-membered and one five-membered), this core structure is known as the gonane (B1236691) or steroid nucleus. wikipedia.orgbritannica.com All steroids are derived from the cyclization of the triterpenoid (B12794562) squalene, which leads to precursor molecules like lanosterol (B1674476) in animals and fungi or cycloartenol (B190886) in plants. wikipedia.org

These compounds perform two principal biological functions: they act as crucial components of cell membranes, influencing fluidity, and serve as signaling molecules. wikipedia.org In mammals, steroids and their metabolites function as hormones that regulate a wide array of physiological processes, including metabolism, immune responses, and reproductive functions. wikipedia.orgbritannica.commdpi.com The biological specificity of steroids is remarkable, where minor alterations to their molecular structure can result in significant differences in their biological activity. researchgate.netbritannica.com This structural diversity has made them a focal point in medicinal chemistry, leading to the development of numerous therapeutic agents. britannica.com

Significance of 6-Hydroxystigmast-4-en-3-one as a Stigmastane (B1239390) Derivative

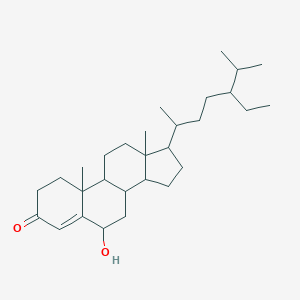

This compound is a naturally occurring phytosterol, a type of steroid synthesized by plants. cput.ac.za It belongs to the stigmastane and derivatives subclass of steroids. imsc.res.infoodb.ca The stigmastane skeleton is a cholestane (B1235564) structure with an added ethyl group at carbon 24. foodb.ca The chemical structure of this compound is characterized by the foundational four-ring steroid core, with specific functional groups that define its identity. These include a ketone group at the C-3 position, a double bond between C-4 and C-5 (Δ4), and a hydroxyl group at the C-6 position. foodb.ca The "6β" designation in its synonym, 6β-hydroxystigmast-4-en-3-one, specifies the stereochemistry of the hydroxyl group, indicating it is oriented above the plane of the steroid ring system. chemfaces.com

The molecular formula for this compound is C29H48O2, and it has a molecular weight of approximately 428.7 g/mol . nih.gov Its structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chemfaces.comunair.ac.id

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C29H48O2 |

| Molecular Weight | 428.69 g/mol targetmol.com |

| IUPAC Name | (2R,8R,15R)-14-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-8-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-5-one foodb.ca |

| Class | Steroids and steroid derivatives imsc.res.in |

| Subclass | Stigmastanes and derivatives imsc.res.infoodb.ca |

Research Landscape and Academic Relevance of this compound

This compound has been isolated from a diverse range of plant species, highlighting its distribution in the plant kingdom. Academic research has focused on its isolation, structural elucidation, and the investigation of its potential biological activities. The compound is often found alongside other well-known steroids like β-sitosterol and stigmasterol (B192456). sci-hub.se

Research has identified this compound in various plants, including:

Dryobalanops oblongifolia (stem bark) unair.ac.id

Boophone haemanthoides (bulbs) cput.ac.za

Macaranga adenantha (branches) chemfaces.comresearchgate.net

Zingiber officinale (ginger) sci-hub.se

Melia azedarach chemfaces.com

Phaseolus vulgaris

Beilschmiedia tsangii (roots) ebi.ac.uk

Aristolochia manshuriensis nih.gov

The academic relevance of this compound stems from its demonstrated bioactivities in preclinical studies. Investigations have explored its potential in several areas, revealing a range of effects that warrant further scientific inquiry.

Table 2: Selected Research Findings on this compound

| Area of Research | Findings | Source Plant(s) | Reference(s) |

|---|---|---|---|

| Antiplasmodial Activity | Showed mediocre activity against Plasmodium falciparum with an IC50 value of 37.29 µg/mL. | Dryobalanops oblongifolia | unair.ac.idresearchgate.net |

| Cytotoxicity | Has been noted to possess potent cytotoxic properties. | Phaseolus vulgaris | |

| Anti-inflammatory Activity | Identified as an active compound against TNF-α secretion in mouse peritoneal macrophages. | Macaranga adenantha | chemfaces.comresearchgate.net |

| Antioxidant Activity | Exhibited antioxidant properties. biosynth.com | Not specified in this context | biosynth.com |

| Antibacterial Activity | Exhibited mild to moderate in vitro antibacterial activity. | Uvaria hamiltonii | chemfaces.com |

These findings underscore the compound's role as a bioactive natural product. Its presence in multiple medicinal plants and its range of biological effects make this compound a subject of continued interest in the fields of phytochemistry and pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCBADONFSAAW-ATPUVMSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 6 Hydroxystigmast 4 En 3 One

The distribution of 6-Hydroxystigmast-4-en-3-one is widespread, having been identified in numerous plant families and even in aquatic fauna. Its presence is a result of the secondary metabolic pathways within these organisms.

Occurrence in Aquatic Organisms

Beyond the plant kingdom, this compound has been noted in aquatic environments. It is reported to be particularly prevalent in the fat and skin of fish, where it exists as a carotenoid-like structure nih.gov.

Distribution across Different Plant Parts

The compound is not uniformly distributed throughout the plant structure. Its isolation has been documented from various tissues, indicating differential biosynthesis and storage across plant organs. It has been successfully extracted from the bark (Melia azedarach, Dryobalanops oblongifolia), bulbs (Boophone haemanthoides), branches (Macaranga adenantha), stems (Pilocarpus grandiflorus), and rhizomes (Zingiber montanum) scribd.com. The isolation of other steroids from leaves, such as in the fern Adiantum latifolium, suggests that leaves can also be a potential source for such compounds analis.com.my.

Table 1: Natural Sources and Distribution of this compound and Related Isomers

Organism Compound/Isomer Reported Plant/Organism Part Citation Melia azedarach 6β-hydroxy-4-stigmasten-3-one Bark Rhinacanthus nasutus 6β-hydroxystigmast-4-en-3-one Not Specified nih.gov Heritiera littoralis 6-α-hydroxystigmast-4-en-one Not Specified Boophone haemanthoides 6β-hydroxystigmast-4-en-3-one Bulbs Dryobalanops oblongifolia This compound Stem Bark Pilocarpus grandiflorus 6β-hydroxy-stigmast-4-en-3-one Stems scribd.com Macaranga adenantha (24R)-6β-hydroxy-stigmast-4-en-3-one Branch Zingiber montanum 6β-hydroxystigmast-4-en-3-one Rhizomes Fish This compound Fat and Skin plos.org

Phytochemical Extraction and Isolation Methodologies

The isolation of this compound from natural sources is a multi-step process involving initial extraction followed by sophisticated purification techniques to yield the pure compound.

Solvent Extraction Techniques

The initial step in isolating steroids from plant or animal matter involves extraction with organic solvents. The choice of solvent is critical and is based on the polarity of the target compound. For stigmastane-type steroids, a range of solvents is employed. Common methods include maceration or Soxhlet extraction using solvents such as ethanol or ethyl acetate. Specific examples include the use of acetone for extraction from Dryobalanops oblongifolia stem bark and methanol for Boophone haemanthoides bulbs. In other cases, a sequential extraction with solvents of increasing polarity, such as n-hexane followed by chloroform or ethyl acetate, is used to partition compounds based on their solubility.

Chromatographic Purification Strategies

Following the initial crude extraction, the resultant mixture contains a multitude of compounds. Isolating this compound requires one or more chromatographic steps.

Column Chromatography (CC) : This is a fundamental purification technique. The crude extract is passed through a column packed with an adsorbent like silica gel, and different compounds are eluted using a solvent or a gradient of solvents.

Vacuum Liquid Chromatography (VLC) : VLC is often used for the initial fractionation of large quantities of crude extract. It is a quicker method than traditional column chromatography and involves applying a vacuum to a column packed with silica gel to pull the solvent through, allowing for efficient separation into fractions of varying polarity chemsociety.org.ng.

Preparative Thin-Layer Chromatography (Prep-TLC) : For separating smaller quantities of compounds, Prep-TLC is a valuable tool. The mixed fraction is applied as a band onto a TLC plate, and after development, the band corresponding to the target compound is scraped off and the compound is eluted with a suitable solvent nih.gov. This technique was used in the isolation of a related steroid from Toona ciliata.

Radial Chromatography : This technique, a variation of preparative layer chromatography, has been successfully used to isolate steroids from plant extracts, such as from the fern Adiantum latifolium analis.com.my.

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and is often used in the final stages of purification to obtain highly pure compounds. It is a well-established method for the separation and purification of various phytosterols (B1254722) researchgate.net.

Table 2: Methodologies for Extraction and Isolation of Stigmastane (B1239390) Steroids

Technique Description Application Example Solvent Extraction Initial removal of phytochemicals from source material using solvents like hexane, acetone, ethanol, or methanol. Extraction of steroids from various plant tissues. Vacuum Liquid Chromatography (VLC) Rapid fractionation of crude extracts using a vacuum-assisted silica gel column. Initial separation of secondary metabolites, including steroids . Column Chromatography (CC) Standard purification method using a stationary phase (e.g., silica gel) to separate compounds based on polarity. Used in the purification of 6β-hydroxystigmast-4-en-3-one from Zingiber montanum. Preparative TLC Purification of small-scale samples on a TLC plate, followed by physical removal and elution of the compound. Final purification step for isolating specific steroid isomers nih.gov. HPLC High-resolution separation technique used for final purification of complex mixtures. Effective for purifying phytosterols like stigmasterol (B192456) and related compounds .

Biosynthetic Pathways and Precursors of 6 Hydroxystigmast 4 En 3 One

Hydroxylation and Oxidation Processes in Steroid Biotransformation

The final steps in the formation of 6-Hydroxystigmast-4-en-3-one involve key enzymatic transformations, namely oxidation and hydroxylation. The oxidation of the 3β-hydroxyl group of a precursor like stigmasterol (B192456) to a 3-keto group, along with the isomerization of the double bond from Δ5 to Δ4, results in the formation of stigmast-4-en-3-one. researchgate.net This reaction is a common step in steroid metabolism and can be carried out by various oxidoreductases. cdnsciencepub.com

The subsequent and defining step is the hydroxylation at the C-6 position. Hydroxylation is a common reaction in steroid biotransformation, catalyzed by a class of enzymes known as hydroxylases, often belonging to the cytochrome P450 family. nih.govslideshare.netresearchgate.netramauniversity.ac.in These enzymes introduce a hydroxyl group at a specific position on the steroid nucleus, in this case, at the C-6 position of stigmast-4-en-3-one, to yield this compound. scispace.com Microbial systems are particularly adept at carrying out such specific hydroxylations. slideshare.netresearchgate.net

Interactive Data Table: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Biosynthesis |

| Squalene | C30H50 | Acyclic precursor to all sterols acs.org |

| Squalene 2,3-epoxide | C30H50O | Key cyclization precursor ontosight.ailibretexts.org |

| Cycloartenol (B190886) | C30H50O | First cyclized sterol intermediate in plants ontosight.aifrontiersin.org |

| Stigmasterol | C29H48O | Direct precursor to this compound frontiersin.org |

| β-Sitosterol | C29H50O | A common plant sterol and precursor to stigmasterol researchgate.net |

| Stigmast-4-en-3-one | C29H48O | Intermediate formed by oxidation of stigmasterol researchgate.netscispace.com |

Enzymatic Transformations and Intermediates

Microbial Biotransformation of Precursors (e.g., β-sitosterol to stigmast-4-en-3-one)

A critical step in the biosynthesis of many bioactive steroids, including potentially this compound, is the conversion of widely available phytosterols (B1254722), such as β-sitosterol, into key intermediates. The microbial biotransformation of β-sitosterol to stigmast-4-en-3-one is a well-documented process, establishing the generation of the immediate precursor to this compound.

Various microorganisms, particularly bacteria from the genera Rhodococcus and Mycobacterium, are known to facilitate this conversion. researchgate.netasm.org These microbes utilize enzymes like cholesterol oxidase for the specific oxidation of the 3β-hydroxyl group of the sterol and isomerization of the double bond to produce the α,β-unsaturated ketone structure of stigmast-4-en-3-one. researchgate.net This intermediate is a crucial node in steroid metabolism, as it can be further modified by other enzymes to produce a variety of steroid compounds. asm.org

Research has focused on optimizing the conditions for this biotransformation to achieve high yields. For instance, studies using Rhodococcus erythropolis have shown that the efficiency of converting β-sitosterol can be significantly enhanced by manipulating the culture conditions. The inclusion of co-substrates and surfactants is often necessary to improve the solubility of the sterol substrate and facilitate its uptake by the microbial cells. researchgate.net In one study, the addition of n-hexadecane and palmitic acid to the culture medium led to a product yield of 93.4%. researchgate.net Another optimization for higher substrate concentrations of β-sitosterol (10 g/L) resulted in a 75% yield of stigmast-4-en-3-one. researchgate.net

Mycobacterium species are also proficient in sterol side-chain degradation, a process in which stigmast-4-en-3-one is a key intermediate before the steran nucleus is further broken down. asm.org Genetically modified strains of Mycobacterium sp. have been specifically developed to transform β-sitosterol into various oxidized metabolites, including stigmast-4-en-3-one. nih.gov

While the direct microbial hydroxylation of stigmast-4-en-3-one at the C-6 position to form this compound is a plausible subsequent step, detailed studies on this specific conversion are less common. However, the microbial capacity for such a reaction is evident from related transformations. For example, a genetically modified Mycobacterium sp. has been shown to convert stigmasterol into 6β-hydroxy-4,22-stigmastadien-3-one, a compound that also possesses a hydroxyl group at the C-6 position, demonstrating the existence of microbial enzymes capable of C-6 hydroxylation on a stigmastane (B1239390) skeleton. nih.gov

Interactive Data Table: Microbial Biotransformation of β-sitosterol to Stigmast-4-en-3-one

| Microorganism | Substrate | Key Conditions / Additives | Product | Yield (%) | Citation |

| Rhodococcus cells | β-sitosterol (6 g/L) | n-hexadecane, palmitic acid, β-cyclodextrin, Tween-80 | Stigmast-4-en-3-one | 93.4 | researchgate.net |

| Rhodococcus erythropolis IEGM 90 | β-sitosterol (10 g/L) | Optimized processing conditions | Stigmast-4-en-3-one | 75 | researchgate.net |

| Mycobacterium sp. NRRL B-3683 | Sitosterols | Fermentation without inhibitory agents | Androsta-1,4-diene-3,17-dione (via Stigmast-4-en-3-one intermediate) | Not specified | asm.org |

| Mycobacterium sp. BCS 396 (genetically modified) | β-Sitosterol | Not specified | Stigmast-4-en-3-one | Not specified | nih.gov |

Chemical Synthesis and Derivatization Strategies for 6 Hydroxystigmast 4 En 3 One and Its Analogs

Partial Chemical Synthesis of 6-Hydroxystigmast-4-en-3-one

Partial chemical synthesis, or semisynthesis, is a strategy that utilizes complex chemical compounds isolated from natural sources as starting materials for the production of novel compounds. wikipedia.org This approach is often more efficient than total synthesis for creating large, structurally complex molecules. wikipedia.org

The partial synthesis of 6β-hydroxystigmast-4-en-3-one has been confirmed through various analytical methods including UV, IR, NMR, and MS analyses. chemfaces.com This compound, along with 6β-hydroxy-4-campesten-3-one, was first identified as a naturally occurring 6-hydroxylated Δ4-3-oxo steroid with an intact sterol side chain, isolated from the bark of Melia azedarach L. chemfaces.com

Synthesis of Related Steroidal Enones

The synthesis of steroidal enones, which are characterized by an α,β-unsaturated ketone in the steroid framework, is a significant area of research due to their diverse biological activities. iomcworld.com A common precursor for the synthesis of many steroids is stigmasterol (B192456), a readily available phytosterol. nih.govmdpi.com

One key transformation is the Oppeneur oxidation of phytosterols (B1254722) like β-sitosterol and stigmasterol, which effectively creates the enone moiety in ring 'A' of the steroid system. nih.gov The resulting products can then undergo further modifications, such as oxidative cleavage of the side chain, to yield valuable intermediates like 4-androstene-3,17-dione. nih.gov This intermediate is a precursor for the synthesis of aromatase inhibitors like testololactone. nih.gov

The introduction of an α,β-unsaturated ketone to Δ5 steroidal olefins can be achieved through several synthetic methods, including those that proceed through a peroxide intermediate or utilize chromium complexes. iomcworld.com

Synthesis of Hydroxylated Stigmastane (B1239390) Derivatives

The synthesis of hydroxylated stigmastane derivatives is of great interest due to their potential biological activities.

6α-hydroxystigmast-4-en-3-one : This compound has been isolated from various natural sources. researchgate.netcore.ac.uk Its structure is characterized by a hydroxyl group at the C-6α position. google.com

12α-hydroxystigmast-4-en-3-one : This novel hydroxy steroidal ketone was isolated from the petroleum ether extract of Toona ciliata. researchgate.netnih.gov Its structure was determined through spectroscopic analyses. researchgate.netnih.gov

The synthesis of other hydroxylated derivatives often involves multi-step reactions starting from precursors like stigmasterol. For instance, the synthesis of (24R)- and (24S)-stigmasta-5,28-diene-3β,24-ols and (24R)- and (24S)-stigmasta-5-ene-3β,24-ols starts from the readily available stigmasterol. researchgate.net

Structure-Guided Design of Analogues

Structure-guided design is a key strategy in medicinal chemistry for developing new analogues with improved or novel biological activities. This approach relies on understanding the structure-activity relationships (SAR) of a lead compound. For steroidal compounds, modifications at various positions of the steroid nucleus and the side chain can significantly influence their biological profile.

For example, the synthesis of various analogues of MSI-1436 from stigmasterol has demonstrated that the antimicrobial activity is highly dependent on the stereochemistry at C(3) and C(7), while the stereochemistry at C(24) has a lesser effect. mdpi.com Similarly, the synthesis and biological evaluation of ergosterol (B1671047) and stigmasterol derivatives with oxygenated functions at C-22 and/or C-23 have been pursued to develop Liver X Receptor (LXR) agonists. unisi.it

The design and synthesis of analogues often involve computational methods to predict the binding affinity and interaction of the designed molecules with their biological targets. This rational approach helps in prioritizing the synthesis of compounds with a higher probability of desired activity.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Hydroxystigmast 4 En 3 One

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For 6-Hydroxystigmast-4-en-3-one, this technique provides a precise mass measurement, which is crucial for confirming its molecular formula.

Research has shown that the HR-ESI-MS analysis of this compound reveals a protonated molecular ion [M+H]⁺. In one study, this ion was detected at an m/z of 413.244, which corresponds to the molecular formula C₂₉H₄₈O. unair.ac.id However, more comprehensive analyses have established the molecular formula as C₂₉H₄₈O₂. nih.govmdpi.com The monoisotopic mass is calculated to be 428.365430770 Da. nih.govnih.gov This data is instrumental in distinguishing it from other steroids with similar structures.

| Parameter | Observed Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₄₈O₂ | nih.govmdpi.com |

| Monoisotopic Mass | 428.365430770 Da | nih.govnih.gov |

| Protonated Molecular Ion [M+H]⁺ (m/z) | 413.244 (for C₂₉H₄₈O fragment) | unair.ac.id |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

The spectrum exhibits a strong absorption band corresponding to a hydroxyl group (-OH), typically observed in the region of 3402 cm⁻¹. ingentaconnect.com Additionally, a sharp peak indicative of a carbonyl group (C=O) from the α,β-unsaturated ketone system is present. ingentaconnect.comchemfaces.com The presence of a carbon-carbon double bond (C=C) within the cyclohexenone ring is also confirmed by its characteristic absorption.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl (-OH) | ~3402 | ingentaconnect.com |

| Carbonyl (C=O) of α,β-unsaturated ketone | Characteristic peak | ingentaconnect.comchemfaces.com |

| Carbon-Carbon Double Bond (C=C) | Characteristic peak | chemfaces.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. For this compound, the α,β-unsaturated ketone in the A-ring of the steroid nucleus is the primary chromophore.

The UV-Vis spectrum of this compound shows a maximum absorption (λmax) characteristic of the π → π* transition of the conjugated enone system. chemfaces.com This absorption is a key piece of evidence for the presence of the 4-en-3-one system. The exact wavelength of maximum absorption helps to confirm the substitution pattern on the enone ring.

| Chromophore | Transition | Maximum Absorption (λmax) | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone (4-en-3-one) | π → π* | Characteristic λmax | chemfaces.com |

Confirmation of Stereochemistry and Absolute Configuration

The stereochemistry of this compound is complex, with multiple chiral centers. The specific spatial arrangement of the hydroxyl group at the C-6 position is a critical determinant of its biological activity and is often the focus of structural elucidation. The compound is commonly referred to as 6β-Hydroxystigmast-4-en-3-one, indicating that the hydroxyl group is in the beta orientation. nih.govchemfaces.com

The stereochemistry, including the absolute configuration, is typically confirmed through a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal the spatial proximity of protons, which helps to determine the relative stereochemistry. For instance, the observation of a broad multiplet for the oxymethine proton at C-6 is indicative of its β-axial orientation. researchgate.net

Furthermore, the absolute configuration can be established by comparing the experimental data with that of known compounds or through partial synthesis from a starting material with a known absolute configuration. chemfaces.com The Cahn-Ingold-Prelog priority rules are used to assign the R or S configuration to each chiral center once the three-dimensional structure is determined. youtube.com The IUPAC name, which includes the stereochemical descriptors (e.g., (6R,8S,9S,10R,13R,14S,17R)), provides a complete description of the molecule's absolute configuration. nih.gov

Biological Activities and Molecular Mechanisms of Action in Vitro Studies

Cytotoxicity and Antitumor Potential

The potential of 6-Hydroxystigmast-4-en-3-one as an anticancer agent has been explored through its cytotoxic effects on human cancer cell lines and its performance in preliminary antitumor bioassays.

6β-Hydroxystigmast-4-en-3-one has demonstrated notable antiproliferative activities against a panel of human tumor cell lines. tandfonline.com A study evaluating its effects using the Sulforhodamine B (SRB) assay reported consistent cytotoxic activity. The compound was tested against four human cancer cell lines: A549 (non-small cell lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin melanoma), and HCT-15 (colon adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the micromolar range, indicating significant cytotoxic potential. tandfonline.com

The specific IC₅₀ values from the study are detailed in the table below. tandfonline.com Among the compounds isolated from Acorus gramineus rhizomes in this particular study, 6β-hydroxystigmast-4-en-3-one was one of several compounds that showed consistent antiproliferative effects across all tested cell lines. tandfonline.com

Table 1: Cytotoxic Activity of 6β-Hydroxystigmast-4-en-3-one against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| A549 | Non-small cell lung carcinoma | 7 - 48 |

| SK-OV-3 | Ovarian malignant ascites | 7 - 48 |

| SK-MEL-2 | Skin melanoma | 7 - 48 |

| HCT-15 | Colon adenocarcinoma | 7 - 48 |

Data sourced from a study on constituents from Acorus gramineus rhizomes, which reported the IC₅₀ values for active compounds to be in this range. tandfonline.com

The potato disc bioassay serves as a preliminary screening tool for antitumor agents. This assay is based on the ability of a test compound to inhibit the formation of crown gall tumors on potato discs, which are induced by the bacterium Agrobacterium tumefaciens. nih.govnih.gov The tumor induction mechanism in plants shares some similarities with that in animals, making this a relevant model for initial screening. nih.gov

While direct studies assessing the antitumor activity of this compound using the potato disc bioassay are not prominently available in the reviewed literature, research on a closely related isomer provides valuable insight. A study on 12α-hydroxystigmast-4-en-3-one, a new bioactive steroid isolated from Toona ciliata, demonstrated significant antitumor activity in the potato disc bioassay. researchgate.netingentaconnect.comresearchgate.net This compound exhibited a 50% tumor inhibition (Ti₅₀) value of 14.1 μg/ml, highlighting the potential of this class of steroids as antitumor agents. researchgate.netingentaconnect.com

Antioxidant Properties

This compound is reported to possess antioxidant properties, which may contribute to its biological activities. biosynth.com Antioxidants can neutralize harmful reactive oxygen species (ROS) and inhibit processes like lipid peroxidation.

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause damage to cells by oxidizing proteins, lipids, and DNA. nih.gov This oxidative stress is implicated in numerous diseases. thno.org Some natural compounds can act as antioxidants by scavenging these harmful ROS. nih.gov While this compound has been generally noted for its antioxidant potential, which may include the ability to scavenge ROS, specific quantitative in vitro studies detailing its ROS scavenging capacity and IC₅₀ values are not extensively documented in the available literature. biosynth.comscispace.com

Lipid peroxidation is a chain reaction process where free radicals attack lipids, especially polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com The inhibition of this process is a key function of many antioxidant compounds. Studies have suggested that 6-α-hydroxystigmast-4-en-3-one may play a role in modulating lipid peroxidation. scispace.comljmu.ac.uk However, detailed in vitro studies quantifying the specific inhibitory concentration (e.g., IC₅₀) of this compound against lipid peroxidation are not specified in the reviewed scientific literature.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method used to evaluate the free-radical scavenging ability of antioxidant compounds. mdpi.com The assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comtjpr.org

In studies where this compound was isolated, its DPPH radical scavenging activity was not found to be as potent as other compounds, such as certain flavonoids, isolated from the same plant sources. While it was identified among the chemical constituents, its specific IC₅₀ value for DPPH scavenging was not highlighted as significant. In contrast, a structurally similar compound, 6β-Hydroxystigmasta-4,22-dien-3-one, was reported to have an IC₅₀ value of 233.4 ± 0.28 μM for DPPH scavenging activity. This suggests that the antioxidant activity of stigmastane-type steroids can vary based on their specific structural features.

Enzyme Modulation Activities

Tyrosinase Inhibitory Activity

In vitro studies have explored the potential of this compound to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. One study investigating the chemical constituents of Piper officinarum stems identified this compound as one of five isolated compounds. japsonline.com While other compounds from the extract demonstrated potent inhibitory effects against mushroom tyrosinase, the specific activity of this compound was not individually quantified in this research. japsonline.comresearchgate.net Further research is needed to determine the specific IC50 value and the mechanism by which this compound may inhibit tyrosinase activity.

Tumor Necrosis Factor-alpha (TNF-α) Secretion Inhibitory Activity

The modulation of Tumor Necrosis Factor-alpha (TNF-α) secretion by this compound has been a subject of investigation in in vitro models. In a study on the chemical constituents of Macaranga adenantha, (24R)-6β-hydroxy-stigmast-4-en-3-one was isolated and evaluated for its effect on TNF-α secretion from mouse peritoneal macrophages. chemfaces.comresearchgate.net However, the results indicated that this compound, along with several others, was not active in inhibiting TNF-α secretion at the tested concentration. chemfaces.comresearchgate.net

Conversely, another study on the anti-inflammatory principles from Heritiera littoralis bark tested 6-alpha-hydroxystigmast-4-en-3-one for its effect on TNF-α release. researchgate.net This research found the compound to be inactive towards TNF-α release, with an IC50 value greater than 100 microM. researchgate.net These findings suggest that under the tested conditions, this compound does not significantly inhibit TNF-α secretion.

| Research Focus | Source Organism | Cell Model | Finding |

| TNF-α Secretion Inhibition | Macaranga adenantha | Mouse Peritoneal Macrophages | Inactive |

| TNF-α Release Inhibition | Heritiera littoralis | Not specified | Inactive (IC50 > 100 µM) |

Alpha-Glucosidase Inhibitory Activity

This compound has been identified as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. A study involving bioactive-guided isolation from Dicranopteris linearis identified this compound (referred to as DL3 in the study) as exhibiting good inhibitory activity against alpha-glucosidase. nih.gov The compound demonstrated an IC50 value of 282.1 µM. nih.gov This indicates a potential role for this steroid in modulating glucose absorption.

| Compound | Source | IC50 (µM) |

| This compound | Dicranopteris linearis | 282.1 |

Antimicrobial and Antiparasitic Activities

Antiplasmodial Activity against Plasmodium falciparum

The antiplasmodial activity of this compound has been evaluated against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In a study that isolated three stigmastane (B1239390) steroids from the stem bark of Dryobalanops oblongifolia, this compound was tested against the 3D7 strain of P. falciparum. researchgate.netresearchgate.net The compound exhibited mediocre antiplasmodial activity with an IC50 value of 37.29 µg/mL. researchgate.net This was in comparison to the positive control, chloroquine (B1663885) phosphate, which had an IC50 of 0.006 µg/mL. researchgate.net

| Compound | Source | P. falciparum Strain | IC50 (µg/mL) | Positive Control (Chloroquine Phosphate) IC50 (µg/mL) |

| This compound | Dryobalanops oblongifolia | 3D7 | 37.29 | 0.006 |

Mild Antibacterial Activity (In Vitro)

Research has indicated that this compound possesses mild antibacterial properties. A study on the fruits of Ailanthus altissima isolated several stigmasterols, including 6alpha-hydroxystigmast-4-en-3-one. nih.govkoreascience.kr While the crude extract of the fruit showed potent activity against the tested bacteria, the individual compounds, including 6alpha-hydroxystigmast-4-en-3-one, were not reported to have moderate or potent activity. nih.gov Another study on Uvaria hamiltonii stem bark also reported that 6β-hydroxystigmasta-4,22-dien-3-one, a related compound, exhibited mild to moderate in vitro antibacterial activity when compared to the standard antibiotic kanamycin. chemfaces.com Similarly, 12α-hydroxystigmast-4-en-3-one, isolated from Toona ciliata, demonstrated modest antibacterial activity against 19 bacterial strains. researchgate.net

Antifungal Activity (Based on related compounds)

While direct studies on the antifungal properties of this compound are limited, the broader class of stigmastane-type steroids, to which it belongs, has demonstrated notable antifungal capabilities. Research into various plant extracts has revealed that compounds with a stigmastane skeleton are often responsible for their antimicrobial effects. nih.govmdpi.com

For instance, phytochemical investigations of plants from the Vernonia genus have led to the isolation of polyoxygenated stigmastane-type steroids that exhibit moderate to significant activity against various microbial strains. mdpi.com Similarly, studies on Chisocheton species have identified antifungal meliacin-type compounds and other steroids that contribute to the plant's biological activity. kemdikbud.go.id An earlier study also noted the mild to moderate antifungal activity of a methanolic extract of Centratherum anthelminticum seeds against Candida albicans, with related steroid compounds being among the plant's biologically active constituents. nih.gov The antifungal activity of these related stigmastane steroids suggests a potential, yet to be fully explored, antifungal role for this compound.

Anti-inflammatory Effects (Based on related compounds and Beilschmiedia tsangii extracts containing the compound)

The anti-inflammatory potential of this compound and its isomers has been substantiated in several in vitro studies. Specifically, 6-alpha-hydroxystigmast-4-en-3-one, isolated from the bark of Heritiera littoralis, demonstrated significant inhibitory effects on the production of inflammatory mediators in RAW 264.7 macrophage cells. nih.govamazonaws.com The compound inhibited the release of nitric oxide (NO) with an IC₅₀ value of 9.5 µM. nih.gov

Furthermore, it was tested for its effect on prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α) release. While it showed marked activity against PGE₂ release with an IC₅₀ value of 86.7 µM, it was found to be inactive against TNF-α release at concentrations up to 100 µM. nih.govresearchgate.net This indicates a selective mechanism of anti-inflammatory action.

Table 1: In Vitro Anti-inflammatory Activity of 6-alpha-Hydroxystigmast-4-en-3-one

| Inflammatory Mediator | Test System | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 Macrophages | 9.5 | nih.gov |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 Macrophages | 86.7 | nih.govresearchgate.net |

Modulation of Oral Bacterial Biofilms (Inhibition of quorum sensing and adhesion)

The formation of dental plaque, a complex multispecies biofilm, is a primary cause of dental diseases. A key strategy to control oral biofilms is to interfere with bacterial communication (quorum sensing) and their ability to attach to surfaces (adhesion). nih.gov Research on plant extracts has identified stigmastane derivatives as potential agents for modulating these processes.

A study investigating methanolic extracts of various Iris species for their antibiofilm activity against oral pathogens identified a significant correlation between the content of 7-β-hydroxystigmast-4-en-3-one, a closely related compound, and the inhibition of quorum sensing. nih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms. researchgate.netmdpi.comscielo.br By inhibiting this system, the compound can disrupt the pathogenic potential of the bacterial community without necessarily killing the bacteria, which may reduce the pressure for developing resistance. nih.gov

The study analyzed the chemical profiles of the extracts and correlated them with their biological activities. The findings specifically highlighted that the inhibition of quorum sensing was linked to the presence of 7-β-hydroxystigmast-4-en-3-one. nih.gov This suggests that this compound and similar steroids could be valuable lead compounds for developing new strategies to control oral biofilms and prevent dental diseases. nih.govmdpi.com

Table 2: Correlation of Biofilm-Related Activity with Compound Content in Iris Extracts

| Biological Activity | Correlated Compound | Significance | Source |

|---|---|---|---|

| Inhibition of Bacterial Adhesion | Myristic Acid | Strong Correlation | nih.gov |

Structure Activity Relationship Sar Studies of 6 Hydroxystigmast 4 En 3 One and Its Analogs

Influence of Hydroxyl Group Position on Biological Activity (e.g., C-6 vs. C-12)

The position of the hydroxyl (-OH) group on the stigmastane (B1239390) steroid framework is a critical determinant of biological activity. Studies comparing isomers of hydroxystigmast-4-en-3-one reveal that even a slight change in the hydroxylation pattern can lead to substantial differences in efficacy.

A study investigating the antiplasmodial activity of stigmastane steroids isolated from Dryobalanops oblongifolia provides a clear example of this principle. unair.ac.idscispace.comresearchgate.net The researchers compared the activity of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum with that of its isomer, 3-hydroxystigmast-5-en-7-one. unair.ac.idscispace.com The results, summarized in the table below, demonstrate that the position of the hydroxyl group significantly impacts antiplasmodial potency.

| Compound | Position of -OH Group | Position of C=O Group | Double Bond Position | IC₅₀ (µg/mL) against P. falciparum |

| This compound | C-6 | C-3 | Δ⁴ | 37.29 unair.ac.idscispace.com |

| Stigmast-4-en-3-one | None | C-3 | Δ⁴ | 43.54 unair.ac.idscispace.com |

| 3-Hydroxystigmast-5-en-7-one | C-3 | C-7 | Δ⁵ | 13.34 unair.ac.idscispace.com |

Data sourced from Indriani et al. (2020) unair.ac.idscispace.comresearchgate.net

The data indicates that 3-hydroxystigmast-5-en-7-one is the most active of the three compounds, with an IC₅₀ value of 13.34 µg/mL. unair.ac.idscispace.com This suggests that a hydroxyl group at the C-3 position, combined with a ketone at C-7 and a double bond at Δ⁵, is more favorable for antiplasmodial activity than the arrangement found in this compound. unair.ac.idscispace.com The presence of the hydroxyl group itself appears to be important, as both hydroxylated compounds showed greater activity than stigmast-4-en-3-one, which lacks a hydroxyl group. unair.ac.idscispace.com It has been suggested that the hydroxyl group's location on 3-hydroxystigmast-5-en-7-one allows for easier interaction with extracellular and intracellular fluids, facilitating its transport to the target molecule. unair.ac.idscispace.comresearchgate.net

Role of the Δ⁴-3-one Moiety in Biological Effects

The α,β-unsaturated ketone system in ring A, specifically the Δ⁴-3-one moiety, is a common feature in many biologically active steroids and is crucial for their function. researchgate.netmdpi.com This structural element is present in this compound and is known to be a key pharmacophore. The Δ⁴ double bond and the C-3 ketone group create a reactive center that can participate in various biological interactions.

This moiety is essential for the activity of many steroid hormones, which are functionalized in the A-ring by reductases. researchgate.net The reduction of the Δ⁴-3-ketone functionality is a critical step in the metabolism and activation or deactivation of these hormones. gfmer.choup.com For instance, enzymes like steroid 5α- and 5β-reductases specifically target this system. researchgate.net

The Δ⁴-3-one structure can undergo isomerization from its keto form to an enol form, which can then be sulfated by enzymes like sulfotransferase SULT2A1. nih.gov This process suggests a mechanism by which the biological effects of these steroids can be modulated. nih.gov The C3-ketone of finasteride, a synthetic steroid, has been shown to accept hydrogen bonds from catalytic residues in the active site of the enzyme AKR1D1, highlighting the importance of this ketone group in enzyme-inhibitor interactions. researchgate.net

Impact of the Stigmastane Side Chain on Activity Profiles

The C-17 side chain is a defining feature of stigmastane-type steroids and plays a significant role in modulating their biological activity. While the tetracyclic nucleus often provides the primary framework for receptor binding, the size, length, flexibility, and functionalization of the side chain can fine-tune the compound's pharmacological profile.

The stigmastane side chain, a C₁₀H₂₁ alkyl group, contributes to the lipophilicity of the molecule, which can affect its absorption, distribution, and transport across biological membranes. Modifications to this side chain, such as the introduction of oxygenated functional groups, can lead to significant changes in activity. For example, studies on various 22,23-oxygenated stigmastane derivatives have shown that these modifications can result in potent and selective cytotoxic activity against human cancer cell lines. nih.gov The binding of these derivatives to the plasma membrane is thought to be an important factor in their cytotoxicity. researchgate.net

In another example, the side chains of certain stigmastane-type saponins (B1172615) from Vernonia amygdalina were found to influence their α-glucosidase inhibitory activity. cjnmcpu.com A comparison between two compounds differing by a methoxy (B1213986) group on the side chain at C-17 suggested that this group might decrease the inhibitory ability. cjnmcpu.com This indicates that even small alterations to the side chain can impact enzyme inhibition.

Furthermore, research comparing androstane (B1237026) and stigmastane derivatives for their ability to inhibit TNF-α production revealed the importance of the side chain's presence. Synthetic steroids with a branched side chain characteristic of plant steroids, like the stigmastane side chain, showed high inhibitory effects. scispace.com When comparing structurally similar androstane (lacking the bulky C-17 side chain) and stigmastane compounds, the stigmastane derivatives were often more active, highlighting the positive contribution of the side chain to this specific immunomodulatory activity. scispace.com

Comparative Analysis with Other Stigmastane Steroids

To fully appreciate the structure-activity relationship of this compound, it is useful to compare it with other naturally occurring and synthetic stigmastane steroids. This comparative analysis highlights how variations in the steroid nucleus and side chain contribute to a diverse range of biological activities.

Table of Comparative Biological Activities of Stigmastane Steroids

| Compound | Key Structural Features | Biological Activity | Reference |

| This compound | C-6 hydroxyl, Δ⁴-3-one | Antiplasmodial (IC₅₀ = 37.29 µg/mL) | unair.ac.idscispace.com |

| Stigmast-4-en-3-one | Δ⁴-3-one, no hydroxyl | Antiplasmodial (IC₅₀ = 43.54 µg/mL) | unair.ac.idscispace.com |

| 3-Hydroxystigmast-5-en-7-one | C-3 hydroxyl, C-7 ketone, Δ⁵ | Antiplasmodial (IC₅₀ = 13.34 µg/mL) | unair.ac.idscispace.com |

| 12α-Hydroxystigmast-4-en-3-one | C-12 hydroxyl, Δ⁴-3-one | Cytotoxic (LC₅₀ = 9.9 µg/mL), Antitumor (Ti₅₀ = 14.1 µg/mL) | researchgate.net |

| (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one | Brominated, multiple hydroxyls | Antiviral (Herpes simplex) | researchgate.net |

| 5,6-Epoxystigmast-22-en-3β-ol | C-5,6 epoxide, Δ²² | Cytotoxic against MCF-7 cells (EC₅₀ = 21.92 µM) | researchgate.net |

| Stigmastane-3β,5,6,22,23-pentol | Multiple hydroxyls | Cytotoxic against HCC70 cells (EC₅₀ = 16.82 µM) | researchgate.net |

| (24R)-6β-hydroxy-stigmast-4-en-3-one | C-6β hydroxyl, Δ⁴-3-one | TNF-α secretion inhibitory activity | chemfaces.com |

This comparison reveals several key SAR trends:

Oxidation Pattern: The presence, position, and stereochemistry of hydroxyl groups are paramount. As seen with the antiplasmodial activities of 6-hydroxy, 3-hydroxy, and non-hydroxylated analogs, these groups significantly modulate potency. unair.ac.idscispace.com Polyhydroxylated stigmastanes, such as stigmastane-3β,5,6,22,23-pentol, exhibit potent cytotoxic activities, suggesting that increased hydroxylation can enhance certain biological effects. researchgate.net

Unsaturation: The position of double bonds within the steroid nucleus (e.g., Δ⁴ vs. Δ⁵) and the side chain (e.g., Δ²²) influences the molecule's conformation and reactivity, thereby affecting its interaction with biological targets. unair.ac.idresearchgate.net

Functional Groups: The introduction of other functional groups, such as epoxides or halogens (e.g., bromine), can confer novel biological activities, as seen in the antiviral properties of a brominated stigmastane derivative. researchgate.net

Core Structure: While this compound features the common Δ⁴-3-one system, other steroids like 3-hydroxystigmast-5-en-7-one possess a different arrangement (Δ⁵-7-one), leading to enhanced activity in specific assays. unair.ac.id This demonstrates that the core ring structure is a fundamental determinant of the activity profile.

Metabolic Fate and Broader Biological Roles of 6 Hydroxystigmast 4 En 3 One

Classification as a Biological Metabolite

6-Hydroxystigmast-4-en-3-one is classified as a biological metabolite, specifically a stigmastane (B1239390) steroid. nih.govfoodb.ca It is a naturally occurring compound found in a variety of plant species. For instance, it has been isolated from Rhinacanthus nasutus, Veronica anagallis, Beilschmiedia tsangii, Aristolochia manshuriensis, and the stem bark of Dryobalanops oblongifolia. nih.govebi.ac.uknih.govresearchgate.net The compound is also considered a phytosterol oxidation product, which can be formed through the oxidation of parent phytosterols (B1254722) like stigmasterol (B192456). capes.gov.brnih.govresearchgate.net This oxidation can occur both endogenously within organisms and exogenously in foods. researchgate.netresearchgate.net

The compound is recognized as a metabolite in several biological contexts. nih.govebi.ac.uk It is a derivative of a stigmastane hydride and is structurally related to other stigmastane-type steroids. nih.govnih.gov Its presence has been reported in various plant parts, such as the roots of Beilschmiedia tsangii and the bark of Melia azedarach L. ebi.ac.ukchemfaces.com Additionally, it has been identified as a minor metabolite in sugarcane wax. researchgate.net The compound is also found in ginger (Zingiber officinale) and has been extracted from the herbs of Phaseolus vulgaris. sci-hub.se

Table 1: Natural Occurrences of this compound

| Organism/Source | Part of Organism | Reference |

| Rhinacanthus nasutus | Not specified | nih.gov |

| Veronica anagallis | Not specified | nih.gov |

| Beilschmiedia tsangii | Roots | ebi.ac.uk |

| Aristolochia manshuriensis | Not specified | nih.gov |

| Dryobalanops oblongifolia | Stem Bark | researchgate.net |

| Sugarcane Wax | Not specified | researchgate.net |

| Melia azedarach L. | Bark | chemfaces.com |

| Macaranga adenantha | Branch | chemfaces.com |

| Phaseolus vulgaris | Herbs | |

| Zingiber officinale (Ginger) | Not specified | sci-hub.se |

Involvement in Cellular Lipid Transport and Metabolism

Due to its structural similarity to cholesterol, this compound, as a phytosterol derivative, is involved in cellular lipid transport and metabolism. Phytosterols and their metabolites can influence cholesterol absorption and metabolism. nih.govoregonstate.edu They compete with cholesterol for incorporation into mixed micelles in the intestinal lumen, which is a crucial step for absorption. nih.govoregonstate.edu The transport of these sterols into intestinal cells is facilitated by the Niemann-Pick C1-Like 1 (NPC1L1) transporter. researchgate.netnih.gov

Once inside the enterocytes, phytosterols are poor substrates for the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which esterifies cholesterol for its packaging into chylomicrons. nih.gov This competition can lead to reduced cholesterol esterification and absorption. nih.gov Unesterified sterols, including phytosterols, are actively transported back into the intestinal lumen by ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8. researchgate.netnih.gov

Furthermore, phytosterols can influence lipid metabolism in the liver. They have been shown to affect the expression of genes involved in cholesterol homeostasis, such as HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. nih.gov Some studies suggest that phytosterols can suppress HMGCR activity. nih.gov They may also modulate the expression of other key regulators of lipid metabolism, including liver X receptors (LXRs). mdpi.com

Potential Role as a Signaling Molecule in Biological Systems

There is growing evidence that oxidized phytosterols, including compounds like this compound, may function as signaling molecules in biological systems. capes.gov.brnih.gov This concept parallels the well-established role of oxidized cholesterol derivatives (oxysterols) as signaling molecules. capes.gov.brnih.gov For instance, certain oxysterols are known to be potent regulators of gene expression through their interaction with nuclear receptors like LXRs. mdpi.com

Phytosterols and their oxidized metabolites can activate LXRs, which in turn regulate genes involved in cholesterol efflux, fatty acid synthesis, and inflammatory responses. mdpi.com The activation of these pathways suggests a role for these compounds in modulating cellular processes beyond simple lipid transport. mdpi.com For example, the anti-inflammatory effects of some phytosterols are thought to be mediated, at least in part, through LXR activation. mdpi.com The structural similarity of this compound to these bioactive sterols suggests it may also participate in such signaling cascades.

Contribution to Membrane Stability and Energy Storage

As a stigmastane-type steroid, this compound is structurally related to major phytosterols that are integral components of plant cell membranes. researchgate.netwikipedia.org In plants, phytosterols play a role analogous to that of cholesterol in animal cell membranes, modulating membrane fluidity and permeability. researchgate.net The rigid sterol nucleus of these molecules helps to order the phospholipid acyl chains in the membrane, thereby affecting its physical properties.

Advanced Analytical Methodologies for Detection and Quantification of 6 Hydroxystigmast 4 En 3 One in Complex Matrices

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of 6-Hydroxystigmast-4-en-3-one.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS):

LC-MS is a powerful tool for analyzing this compound in complex mixtures. In studies of herbal formulations and biological extracts, LC-MS has been instrumental in the chemical profiling and characterization of various compounds, including this compound. ucl.ac.uk For instance, the metabolomic analysis of plant extracts using techniques like Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HR-ESI-MS) has successfully identified this compound. nih.govplos.org This method provides high-resolution mass data, allowing for the accurate determination of the molecular formula. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragment ions of the parent molecule, which is crucial for distinguishing it from structurally similar compounds. ucl.ac.ukresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another key technique for the analysis of steroidal compounds like this compound. nih.gov It is particularly useful for volatile and thermally stable compounds. The compound has been successfully analyzed using GC-MS, with spectral data available in public databases. nih.govcore.ac.uk This technique involves separating compounds in a gaseous mobile phase and then detecting them by mass spectrometry, providing a distinct fragmentation pattern that serves as a chemical fingerprint for identification.

Spectroscopic Quantification Protocols

Spectroscopic methods are fundamental for the structural elucidation and can be adapted for the quantification of this compound.

The structural elucidation of this compound is heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scispace.comunair.ac.id 1H-NMR and 13C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov For instance, specific proton signals, such as the one for H-4 at approximately 5.82 ppm and H-6 at around 4.35 ppm, are characteristic of the this compound structure. nih.gov Mass spectrometry, often using electrospray ionization (ESI-MS), helps in determining the molecular weight and formula of the compound. unair.ac.id While these methods are primarily used for qualitative analysis and structural confirmation, they can be developed into quantitative assays by using appropriate standards and calibration curves.

Method Development for Trace Analysis in Biological and Environmental Samples

Developing methods for trace analysis of this compound in biological and environmental samples is crucial for understanding its distribution, metabolism, and ecological impact.

The detection of this compound in biological matrices, such as in studies on its effects on human gut meta-metabolome, highlights the need for sensitive analytical methods. tum.de Ultra-high resolution mass spectrometry has been employed to analyze stool and plasma metabolomes, where this compound has been identified. tum.de The development of these methods often involves sophisticated sample preparation techniques to extract and concentrate the analyte from the complex sample matrix, followed by analysis using highly sensitive instrumentation like LC-MS/MS. researchgate.net These methods are essential for pharmacokinetic studies and for assessing the biological activities of the compound. researchgate.net

Validation of Analytical Methods (Sensitivity, Specificity, Accuracy)

The validation of analytical methods is a critical step to ensure the reliability of the data generated. This process involves assessing several key parameters, including sensitivity, specificity, and accuracy.

Method validation ensures that the analytical procedure is suitable for its intended purpose. researchgate.net For LC-based methods, validation includes assessing linearity, precision (inter- and intra-day), accuracy, and specificity. researchgate.net For example, a validated LC method for a different compound demonstrated precision with a relative standard deviation of less than 5.22% for inter-day and 2.79% for intra-day assays, and an accuracy range within ±9.65%. researchgate.net Such validation is crucial when applying the method to real-world samples, for instance, in determining the concentration of a compound in rat plasma. researchgate.net The specificity of the method ensures that the signal being measured is solely from the compound of interest, without interference from other components in the sample matrix.

Research Findings for this compound Analysis

| Analytical Technique | Matrix | Key Findings | Reference |

|---|---|---|---|

| LC-HR-ESI-MS | Plant Extract (Malvaviscus arboreus) | Successfully identified this compound with the molecular formula C29H48O2. | nih.govplos.org |

| GC-MS | General Analysis | Spectral data for this compound is available, indicating its suitability for GC-MS analysis. | nih.govcore.ac.uk |

| NMR and MS | Isolated Compound | Structural elucidation confirmed by 1H-NMR, 13C-NMR, and MS data. | scispace.comunair.ac.idnih.gov |

| Ultra-High Resolution Mass Spectrometry | Human Stool and Plasma | Detected as part of the human gut meta-metabolome. | tum.de |

| LC-MS/MS | Herbal Formula | Characterized as a component in a hexa-herbal Chinese formula. | ucl.ac.uk |

Future Research Directions and Potential Academic Applications

Comprehensive Elucidation of Enzyme Systems Involved in Biosynthesis

The biosynthesis of 6-Hydroxystigmast-4-en-3-one likely originates from common plant sterols like β-sitosterol through a series of enzymatic reactions. The introduction of the hydroxyl group at the C-6 position and the ketone at C-3 with a double bond at C-4 are critical transformations. Future research should focus on identifying and characterizing the specific enzymes responsible for these steps.

Steroid biosynthesis and metabolism are predominantly carried out by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.govresearchgate.net It is highly probable that a specific CYP enzyme catalyzes the C-6 hydroxylation of a stigmast-4-en-3-one precursor. In plants, CYP85A subfamily members are known for C-6 oxidation activities in brassinosteroid biosynthesis, providing a potential starting point for investigation. frontiersin.org Research efforts should aim to:

Identify Candidate Genes: Use transcriptomic and genomic data from plants known to produce this compound to identify candidate CYP and HSD genes that are upregulated during its production. frontiersin.org

Heterologous Expression and Characterization: Express candidate enzymes in microbial or yeast systems to biochemically confirm their substrate specificity and catalytic function in converting stigmastane-type precursors. frontiersin.org

Investigate Regulatory Networks: Elucidate the transcription factors and signaling pathways that regulate the expression of these biosynthetic genes, which could be triggered by developmental cues or environmental stress. nih.gov

A deeper understanding of these enzymatic pathways is fundamental for metabolic engineering and enhancing the production of this compound.

Development of Chemoenzymatic or Total Synthetic Routes for Analog Library Creation

To thoroughly explore the structure-activity relationships (SAR) of this compound, the creation of an analog library is essential. While total synthesis of complex steroids can be lengthy, modern synthetic strategies offer efficient pathways. umich.edu Future research should pursue both chemoenzymatic and total synthesis approaches.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical synthesis. chemrxiv.orgrsc.org Starting with abundant phytosterols (B1254722), specific hydroxylations, oxidations, or other modifications can be introduced enzymatically, followed by chemical steps to build a diverse library of analogs. This can be more efficient than purely chemical or biological methods.

Total Synthesis: Advanced strategies in steroid synthesis allow for the construction of novel steroid cores and the introduction of diverse functional groups that are not accessible through semi-synthesis from natural precursors. umich.edu This enables the creation of analogs with modified ring structures or unique side chains. researchgate.netresearchgate.net

Scaffold Diversification: Research should focus on developing flexible synthetic routes that allow for modifications at various positions of the steroid scaffold, including the A/B rings and the aliphatic side chain, to probe their importance for biological activity. researchgate.netnih.gov

The resulting library of analogs would be invaluable for optimizing potency, selectivity, and pharmacokinetic properties for potential therapeutic applications. sdstate.edu

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

Preliminary studies have indicated that this compound possesses several biological activities, including antiviral and anti-diabetic potential. nih.govmdpi.com However, the underlying molecular mechanisms remain largely unexplored. figshare.com Future research must move beyond preliminary screening to detailed mechanistic investigations.

Key research objectives should include:

Target Identification: For its reported antiviral activity against Dengue virus RNA-dependent RNA polymerase (RdRp), studies should confirm direct binding and elucidate the specific interactions with the enzyme's active or allosteric sites. nih.gov

Pathway Analysis: For its potential anti-diabetic effects, research should investigate its impact on key metabolic signaling pathways, such as the AMPK pathway, which was suggested by docking studies. mdpi.com This includes analyzing changes in protein phosphorylation, gene expression, and metabolite levels in relevant cell models.

Cellular Effects: Investigate how the compound affects cellular processes linked to its bioactivity, such as apoptosis, cell cycle regulation, or inflammatory responses. For example, studies on similar phytosterols have explored their effects on cancer cell lines and key signaling proteins like tyrosine kinase. exlibrisgroup.comchemfaces.com

The table below summarizes known activities that require further mechanistic exploration.

| Reported Activity | Potential Molecular Target/Pathway | Suggested Research Approach | Reference |

| Antiviral (Dengue Virus) | RNA-dependent RNA polymerase (RdRp) | Enzyme kinetics, binding assays, structural biology (crystallography) | nih.gov |

| Anti-diabetic | AMPKα1, Alpha-glucosidase | Molecular docking, cell-based glucose uptake assays, Western blot for AMPK phosphorylation | mdpi.commdpi.com |

| Cytotoxicity | Tyrosine Kinases, Apoptotic Pathways | Cell viability assays (MTT), cell cycle analysis, molecular docking | biosynth.comexlibrisgroup.com |

Exploration of Emerging Natural Sources and Endophytic Productions

This compound has been isolated from various terrestrial plants, such as Dicranopteris linearis, Neoboutonia macrocalyx, and Garcinia linii. mdpi.commdpi.comresearchgate.net Future work should broaden the search for this compound in underexplored ecological niches.

Marine and Extremophilic Organisms: Marine ecosystems and extremophiles are rich sources of unique chemical diversity. A systematic screening of marine algae, sponges, and associated microorganisms could reveal novel sources of this or related steroids.

Endophytic Fungi and Bacteria: Endophytes, which live symbiotically within plant tissues, are a known source of bioactive natural products, often mimicking the chemistry of their host plant. Investigating the endophytic communities of plants known to produce this compound could lead to the discovery of microbial strains capable of its synthesis. This offers a sustainable and scalable production platform through fermentation.

Chemophenetic Significance: The presence of specific stigmastane-type steroids can be a chemical marker for classifying plant species within a genus, such as Vernonia. mdpi.com Discovering this compound in new species can provide insights into chemotaxonomy and plant evolution. mdpi.com

Integration with Computational Chemistry and In Silico Modeling for Drug Design

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. tarosdiscovery.combioascent.comfrontiersin.org For this compound, integrating computational chemistry is a critical next step.

Molecular Docking and Dynamics: While initial docking studies have been performed, more advanced simulations are needed. mdpi.commdpi.com Molecular dynamics (MD) simulations can predict the stability of the ligand-protein complex over time and reveal key binding interactions that static docking might miss. This can be applied to its known targets like RdRp and potential targets like tyrosine kinases or estrogen receptors. exlibrisgroup.compbbmi.org

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogs is synthesized and tested (as per section 10.2), QSAR models can be built. These models mathematically correlate structural features with biological activity, enabling the prediction of activity for new, unsynthesized compounds and guiding the design of more potent analogs. frontiersin.org

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, pharmacophore models can be generated to identify the essential 3D arrangement of features required for biological activity. These models can then be used to virtually screen large compound databases to identify new scaffolds with similar activity profiles. frontiersin.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. jneonatalsurg.com This early assessment helps prioritize compounds with favorable drug-like properties for further development.

The table below shows examples of in silico studies on related phytosterols, which could be applied to this compound.

| Phytosterol | Target Protein | Docking Score / Binding Energy | Reference |

| Stigmasterol (B192456) | Tyrosine Kinase | -4.89 (score), -41.04 (energy) | exlibrisgroup.com |

| Stigmasterol | Estrogen Receptor | -9.0 kcal/mol (binding energy) | pbbmi.org |

| Stigmasterol | SIRT1 | -10.03 kcal/mol (binding energy) | nih.gov |

| Stigmasterol | Keap1 | -13.02 kcal/mol (free energy) | rasayanjournal.co.in |

Investigation of Metabolic Pathways and Transformations in Different Organisms

Understanding how this compound is metabolized is crucial for its potential development as a therapeutic agent. The metabolic fate of a compound determines its bioavailability, duration of action, and potential for generating active or inactive metabolites.

Future research should focus on:

In Vitro Metabolism: Incubating the compound with liver microsomes (human and other species) to identify the primary metabolites formed by phase I (e.g., CYP enzymes) and phase II (e.g., conjugation) enzymes.

Microbial Transformation: Investigating the biotransformation of this compound by various microorganisms. This can not only reveal metabolic pathways but also serve as a method for generating novel derivatives through biocatalysis. For instance, bacteria like Rhodococcus are known to transform β-sitosterol into stigmast-4-en-3-one. researchgate.net

Plant Metabolism: In plants, steroids undergo various transformations, including glycosylation, which can significantly alter their solubility and biological activity. britannica.comxml-journal.net Studying the conversion of this compound into its glycosides or other conjugates within plant cells would provide a more complete picture of its natural lifecycle. The stigmastane (B1239390) skeleton is a common feature in many plant-derived steroid saponins (B1172615). xml-journal.netcjnmcpu.com

By systematically addressing these research areas, the scientific community can unlock the full potential of this compound, paving the way for new academic insights and potential therapeutic innovations.

Q & A

Q. What methodologies are recommended for isolating 6-Hydroxystigmast-4-en-3-one from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., acetone or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. For example, the compound was isolated from the endophytic fungus Rhexocercosporidium sp. TRXY-46 using ethyl acetate extraction and silica gel chromatography . Confirmation of purity should involve NMR and mass spectrometry.

Q. What structural characterization techniques are essential for verifying this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To determine the hydroxyl group position (e.g., 6β-configuration) and stereochemistry.

- High-Resolution Mass Spectrometry (HR-MS) : For molecular formula validation (C29H48O2).

- X-ray crystallography (if crystalline): To confirm 3D structure.

Cross-referencing with published spectral data (e.g., CAS 36450-02-9) ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate this compound’s antiplasmodial activity?

- In vitro assays : Use Plasmodium falciparum strains (e.g., 3D7) with dose-response curves (e.g., 0–100 µg/mL) and measure IC50 values via SYBR Green fluorescence .

- Controls : Include chloroquine (positive control, IC50 ~0.006 µg/mL) and solvent-only treatments.

- Replication : Triplicate experiments to assess variability.

- Statistical analysis : Nonlinear regression for IC50 determination and ANOVA for cross-compound comparisons .

Q. How do structural modifications (e.g., hydroxyl group position) influence this compound’s bioactivity?

Comparative studies on stigmastane derivatives show that hydroxyl group position significantly affects activity. For example:

- This compound : IC50 = 37.29 µg/mL (moderate antiplasmodial activity).

- 3-Hydroxystigmast-5-en-7-one : IC50 = 13.34 µg/mL (higher activity due to better solubility and target interaction).

Methodologically, molecular docking and pharmacokinetic simulations (e.g., LogP calculations) can predict bioavailability and target binding .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Systematic review : Follow PRISMA guidelines to aggregate data, assess study quality, and identify confounding variables (e.g., solvent choice, parasite strain differences) .

- Meta-analysis : Use random-effects models to account for heterogeneity. For example, reconcile IC50 variations by normalizing data to common controls .

Methodological Challenges and Solutions

Q. What strategies improve yield during synthetic preparation of this compound analogs?

- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to control hydroxyl group configuration.

- Protecting groups : Temporarily block reactive sites (e.g., 3-ketone) during synthesis.

- Scalable chromatography : Employ flash chromatography with gradient elution for purification .

Q. How can researchers validate the ecological role of this compound in host organisms?

- Gene knockout studies : Silence biosynthetic genes in the producing organism (e.g., Rhexocercosporidium sp.) and observe phenotypic changes.

- Ecological assays : Test antifungal/antibacterial activity against symbiotic or competing species .

Data Interpretation and Reporting

Q. What are best practices for reporting negative or inconclusive results in bioactivity studies?

- Transparency : Clearly describe experimental conditions (e.g., concentration ranges, assay duration).

- Contextualization : Compare results with structurally similar compounds (e.g., stigmast-4-en-3-one, IC50 = 43.54 µg/mL) to highlight trends .

- Limitations section : Discuss potential factors (e.g., compound stability, assay sensitivity) affecting outcomes .

Q. How to design dose-response experiments for this compound in animal models?

- Dose range : Start with 1–50 mg/kg (based on in vitro IC50 values).

- Endpoint metrics : Parasitemia reduction, survival rates, and histopathology.

- Ethical compliance : Adhere to institutional guidelines for animal welfare and sample size justification .

Emerging Research Directions

Q. What advanced techniques could elucidate this compound’s mechanism of action?

Q. How can computational models enhance structure-activity relationship (SAR) studies?

- Molecular dynamics simulations : Predict binding affinity to Plasmodium targets (e.g., PfATP4).

- QSAR modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products